molecular formula C25H21N3O3 B7728534 2-amino-7,7-dimethyl-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B7728534
M. Wt: 411.5 g/mol
InChI Key: NWUMPDTUDKEOTB-UHFFFAOYSA-N
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Description

The compound 2-amino-7,7-dimethyl-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative featuring a bicyclic 3-phenylbenzo[c]isoxazole substituent at the 4-position. Chromene scaffolds are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(3-phenyl-2,1-benzoxazol-5-yl)-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-25(2)11-19(29)22-20(12-25)30-24(27)17(13-26)21(22)15-8-9-18-16(10-15)23(31-28-18)14-6-4-3-5-7-14/h3-10,21H,11-12,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUMPDTUDKEOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a one-pot, three-component reaction. This method involves the reaction of 3-phenylbenzo[c]isoxazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in ethanol at 60-65°C for 60-90 minutes . This environmentally friendly approach offers good yields and is versatile, making it suitable for industrial production.

Chemical Reactions Analysis

2-amino-7,7-dimethyl-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions under appropriate conditions, leading to the formation of various heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain modifications can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial and fungal strains. In vitro studies revealed that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it a candidate for use in OLED technology. Research indicates that it can function as an efficient light-emitting material due to its favorable photophysical characteristics .
  • Polymer Blends : Incorporating this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Studies show improved tensile strength and thermal resistance in blends containing this chromene derivative .

Agricultural Chemistry Applications

  • Pesticide Development : The compound's structural features suggest potential as a novel pesticide. Its efficacy against specific pests has been tested, showing promising results in field trials .
  • Plant Growth Regulators : Research indicates that the compound may influence plant growth positively by acting as a growth regulator, potentially enhancing crop yields under certain conditions .

Case Study 1: Anticancer Activity

A study conducted on modified derivatives of the compound highlighted its effectiveness against breast cancer cells. The results indicated a dose-dependent response with significant inhibition of cell viability at higher concentrations .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, the compound was shown to significantly reduce cell death and reactive oxygen species (ROS) levels compared to controls, suggesting its potential for neuroprotective applications .

Case Study 3: OLED Performance

The incorporation of this chromene derivative into OLED devices resulted in enhanced brightness and efficiency compared to traditional materials, indicating its viability for commercial applications in display technologies .

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, while its anti-inflammatory effects may result from the modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 4-position substituent is critical in modulating the physicochemical and biological properties of chromene derivatives. Below is a detailed comparison with analogs differing in this substituent:

Aromatic Substituents

a. Phenyl Derivatives
  • Compound: 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ()
  • Key Differences: Substituent: Simple phenyl group (vs. benzo[c]isoxazole in the target compound). Synthesis: One-pot multi-component reaction using dimedone, malonitrile, and aromatic aldehydes in methanol . Bioactivity: Exhibits antimicrobial activity against Aspergillus niger and Candida albicans (inhibition zones: 12–16 mm) . Physical Properties: No melting point (mp) reported for the phenyl analog, but derivatives like 2-amino-4-(3-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have mp = 232–234°C (EtOH) .
b. 3,4-Dimethoxyphenyl Derivatives
  • Compound: (4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ()
  • Key Differences: Substituent: Electron-rich 3,4-dimethoxyphenyl group. Crystallography: Monoclinic crystal system (P1), with hydrogen-bonding networks stabilizing the structure . Applications: Derivatives of this class are explored as kinase inhibitors and apoptosis inducers .

Heterocyclic Substituents

a. Thiophen-2-yl Derivatives
  • Compound: 2-Amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ()
  • Key Differences :
    • Substituent: Thiophene ring introduces sulfur-based electronic effects.
    • Spectroscopy : FT-IR shows ν(CN) = 2250 cm⁻¹, ν(C=O) = 1702 cm⁻¹, and ν(NH₂) = 3312–3174 cm⁻¹ .
b. Pyridin-4-yl Derivatives
  • Compound: 2-Amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ()
  • Key Differences :
    • Substituent: Pyridine ring enhances polarity and hydrogen-bond acceptor capacity.
    • Solubility : Likely higher aqueous solubility compared to the target compound due to the basic nitrogen in pyridine.

Bicyclic and Complex Substituents

a. 3-Phenylbenzo[c]isoxazol-5-yl (Target Compound)
  • Unique Features: Rigid bicyclic structure may improve binding affinity in biological targets via π-stacking. Limited solubility due to hydrophobicity, but enhanced stability in enzymatic environments.
b. 5-(2,4,6-Trichlorophenyl)furan-2-yl Derivatives
  • Compound: 2-Amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ()
  • Key Differences: Substituent: Chlorine atoms increase lipophilicity and steric bulk. Applications: Potential use in materials science due to halogen-based intermolecular interactions .

Structural and Functional Data Tables

Table 1: Substituent Effects on Physical Properties

Substituent at 4-Position Melting Point (°C) IR ν(CN) (cm⁻¹) Crystal System Bioactivity
3-Phenylbenzo[c]isoxazol-5-yl Not reported Not available Not reported Not reported
Phenyl 231–234 (EtOH) 2250 Triclinic (P1) Antimicrobial
3,4-Dimethoxyphenyl Not reported Not available Monoclinic Kinase inhibition
Thiophen-2-yl Not reported 2250 Not reported Not reported

Key Research Findings

  • Crystallography: Phenyl and dimethylamino-substituted derivatives crystallize in triclinic (P1) and monoclinic (C2/c) systems, respectively, with extensive hydrogen-bonding networks .
  • Bioactivity : Simple phenyl analogs show moderate antimicrobial activity, while electron-rich substituents (e.g., 3,4-dimethoxyphenyl) correlate with kinase inhibition .
  • Solubility: Pyridine and dimethylamino groups enhance solubility compared to hydrophobic substituents like benzo[c]isoxazole .

Biological Activity

2-amino-7,7-dimethyl-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structure incorporates a chromene core and an isoxazole ring, which may contribute to its pharmacological properties.

The molecular formula of the compound is C25H21N3O3C_{25}H_{21}N_{3}O_{3} with a molecular weight of approximately 415.45 g/mol. The compound exhibits various functional groups that influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit key enzymes involved in cell proliferation and survival, which is particularly relevant for its anticancer properties. Additionally, it may modulate inflammatory pathways, leading to anti-inflammatory effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
2-amino...PC-3 (Prostate)45.00 ± 1.20
2-amino...SK-LU-1 (Lung)38.50 ± 0.80

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antifungal Activity

In addition to its anticancer activities, this compound has shown antifungal properties against several Candida species. Comparative studies revealed that it possesses a Minimum Inhibitory Concentration (MIC) similar to or lower than that of fluconazole:

CompoundCandida SpeciesMIC (µg/mL)
2-amino...C. albicans16
FluconazoleC. albicans32

These findings indicate potential for development as an antifungal agent.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves a one-pot reaction using various precursors under specific conditions. The structure activity relationship studies indicate that modifications in the isoxazole and chromene moieties can significantly affect the biological activity of the derivatives.

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition : A study synthesized several derivatives of chromene compounds and assessed their inhibitory effects on tyrosinase, an enzyme implicated in melanin biosynthesis. The most potent derivatives exhibited IC50 values comparable to established inhibitors like kojic acid .
  • Anticancer Evaluation : A series of experiments evaluated the anticancer efficacy of chromene derivatives against prostate and lung cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapy agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to elucidate the binding interactions between the compound and target enzymes such as topoisomerase IB and CYP51 in Candida spp., providing insights into the mechanism behind its biological activities .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the chromene core via condensation of substituted aldehydes with active methylene compounds (e.g., malononitrile derivatives). Subsequent functionalization introduces the benzoisoxazole moiety through cycloaddition or nucleophilic substitution. Key parameters for optimization include solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., piperidine for Knoevenagel reactions), and temperature control to minimize side products . Characterization via HPLC or TLC is critical for monitoring intermediate purity.

Q. How can X-ray crystallography validate the compound’s structural conformation?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles, confirming the chromene ring’s chair conformation and the spatial orientation of the benzoisoxazole group. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.59 Å, b = 8.74 Å, c = 11.07 Å) have been reported for analogous chromene derivatives. Hydrogen-bonding networks between amino and carbonyl groups further stabilize the structure .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent integration and electronic environments (e.g., downfield shifts for nitrile groups at ~110–120 ppm).
  • IR : Stretching frequencies for C≡N (~2200 cm1^{-1}) and C=O (~1650 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 429.1582 for C25_{25}H20_{20}N2_2O3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial IC50_{50} values) may arise from variations in assay protocols (e.g., bacterial strain selection, incubation time). Standardization using reference compounds (e.g., ciprofloxacin for antibacterial assays) and dose-response curve replication are recommended. Meta-analysis of structure-activity relationships (SAR) can clarify the role of substituents like the phenylbenzoisoxazole group in enhancing target binding .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like cytochrome P450 or bacterial topoisomerases. Key steps include:

  • Protein structure retrieval from PDB (e.g., 5L6J for E. coli DNA gyrase).
  • Ligand preparation via energy minimization (e.g., using Avogadro).
  • Binding affinity analysis focusing on hydrogen bonds with active-site residues (e.g., Asp73, Tyr122) .

Q. How does pH affect the compound’s stability in biological assays?

Stability studies in buffers (pH 2–10) monitored via UV-Vis spectroscopy reveal degradation kinetics. For example, chromene derivatives show instability under acidic conditions (pH < 4) due to protonation of the nitrile group, while neutral to basic pH (7–9) enhances stability. LC-MS identifies degradation products, such as hydrolyzed amides or oxidized intermediates .

Q. What strategies improve yield in multi-step syntheses?

  • Stepwise Optimization : Isolate intermediates (e.g., via column chromatography) to avoid carryover impurities.
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI for Sonogashira coupling) enhance regioselectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for cyclization steps .

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